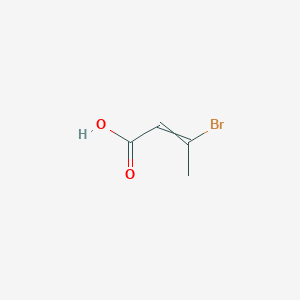
3-Bromocrotonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromocrotonic acid: is an organic compound with the molecular formula C4H5BrO2. It is a derivative of crotonic acid, where a bromine atom is substituted at the third carbon of the crotonic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The traditional method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing the reaction time significantly. The continuous-flow process allows for better control over reaction parameters and can achieve higher productivity compared to traditional batch processes .
化学反応の分析
Types of Reactions: 3-Bromocrotonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the crotonic acid moiety can participate in addition reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents like hydrogen halides (HX) and halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include substituted crotonic acids.
Addition Reactions: Products include halogenated or hydrogenated crotonic acids.
Oxidation and Reduction Reactions: Products include carboxylates or alcohols, respectively.
科学的研究の応用
3-Bromocrotonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromocrotonic acid involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing enzyme activity and metabolic processes .
類似化合物との比較
Crotonic Acid: The parent compound of 3-Bromocrotonic acid, lacking the bromine substitution.
4-Bromocrotonic Acid: A regioisomer with the bromine atom at the fourth carbon.
2-Bromocrotonic Acid: Another regioisomer with the bromine atom at the second carbon.
Uniqueness: this compound is unique due to its specific bromine substitution at the third carbon, which imparts distinct reactivity and properties compared to its regioisomers. This unique structure makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
591-02-6 |
|---|---|
分子式 |
C4H5BrO2 |
分子量 |
164.99 g/mol |
IUPAC名 |
3-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) |
InChIキー |
JFQJADVATLPJRF-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


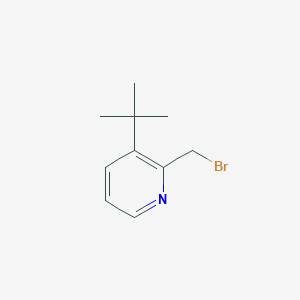
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

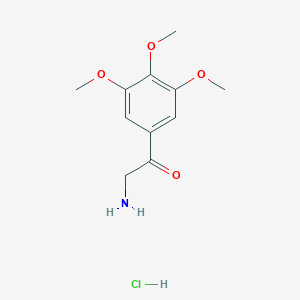
![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
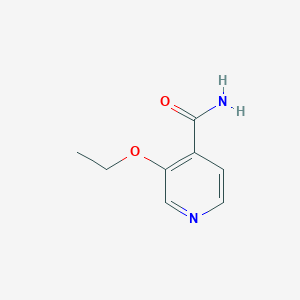
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
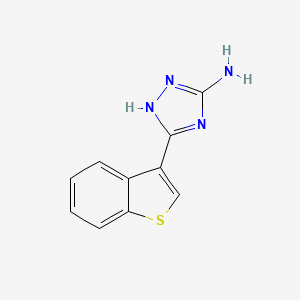
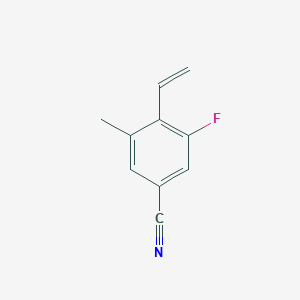
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
